molecular formula C4H7ClO2 B14688799 (3S)-3-chlorobutanoic acid CAS No. 25139-77-9

(3S)-3-chlorobutanoic acid

Cat. No.: B14688799
CAS No.: 25139-77-9
M. Wt: 122.55 g/mol
InChI Key: XEEMVPPCXNTVNP-VKHMYHEASA-N
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Description

(3S)-3-chlorobutanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3S)-3-chlorobutanoic acid can be synthesized through several methods. One common approach involves the chlorination of butanoic acid. This process typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

CH3CH2CH2COOH+SOCl2CH3CH2CHClCOOH+SO2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CHClCOOH} + \text{SO}_2 + \text{HCl} CH3​CH2​CH2​COOH+SOCl2​→CH3​CH2​CHClCOOH+SO2​+HCl

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using similar chlorination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-chlorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form butanoic acid derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 3-hydroxybutanoic acid.

    Oxidation: Formation of 3-chlorobutanone.

    Reduction: Formation of 3-chlorobutanol.

Scientific Research Applications

(3S)-3-chlorobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-chlorobutanoic acid involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-chlorobutanoic acid: The enantiomer of (3S)-3-chlorobutanoic acid, differing in the spatial arrangement of atoms.

    3-bromobutanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of chlorine.

Uniqueness

This compound is unique due to its specific stereochemistry and reactivity. Its chiral nature allows for enantioselective reactions, making it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.

Properties

CAS No.

25139-77-9

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

(3S)-3-chlorobutanoic acid

InChI

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

XEEMVPPCXNTVNP-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CC(=O)O)Cl

Canonical SMILES

CC(CC(=O)O)Cl

Origin of Product

United States

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